2-(2-Methyl-3,4,6-trifluorobenzoyl)-3-ethoxyacrylic Acid Ethyl Ester
Description
Properties
Molecular Formula |
C15H15F3O4 |
|---|---|
Molecular Weight |
316.27 g/mol |
IUPAC Name |
ethyl (Z)-3-ethoxy-2-(3,4,6-trifluoro-2-methylbenzoyl)prop-2-enoate |
InChI |
InChI=1S/C15H15F3O4/c1-4-21-7-9(15(20)22-5-2)14(19)12-8(3)13(18)11(17)6-10(12)16/h6-7H,4-5H2,1-3H3/b9-7- |
InChI Key |
QRGOUUQQSHGGKE-CLFYSBASSA-N |
Isomeric SMILES |
CCO/C=C(/C(=O)C1=C(C(=C(C=C1F)F)F)C)\C(=O)OCC |
Canonical SMILES |
CCOC=C(C(=O)C1=C(C(=C(C=C1F)F)F)C)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Preparation of 2-Methyl-3,4,6-trifluorobenzoyl Intermediate
- The trifluorinated aromatic ring is commonly prepared by selective fluorination of chlorinated precursors or via halogen exchange reactions.
- According to fluorination processes, potassium fluoride (KF) is used to substitute chlorine atoms in benzotrifluoride derivatives under high temperature (160–260 °C) in polar aprotic solvents such as sulfolane (tetramethylene sulfone) to achieve the desired trifluorinated benzotrifluoride intermediate.
- The trifluorobenzoyl chloride derivative is then prepared by chlorination of the corresponding trifluorobenzoic acid followed by reaction with thionyl chloride or similar chlorinating agents.
Formation of Ethoxyacrylic Acid Ethyl Ester
- The ethoxyacrylic acid ethyl ester moiety can be synthesized via condensation reactions involving ethyl acetoacetate derivatives or by Knoevenagel condensation of ethyl acetoacetate with ethoxy-substituted aldehydes.
- Alternatively, ethyl 3-ethoxy-2-(trifluorobenzoyl)acrylate can be prepared by reacting the benzoyl acetic acid ethyl ester with ethyl orthoformate and acetic anhydride under reflux conditions.
Coupling Reaction to Form Target Compound
- The key step involves the condensation of the 2-methyl-3,4,6-trifluorobenzoyl chloride or acid derivative with the ethoxyacrylic ester intermediate.
- A typical procedure involves heating the benzoyl acetic acid ethyl ester with ethyl orthoformate and acetic anhydride to form the ethoxyacrylic ester, which is then reacted with the benzoyl chloride under controlled conditions to yield the target compound.
- The reaction is often carried out under reflux for several hours, followed by purification steps such as distillation under vacuum or recrystallization.
| Step | Reagents/Conditions | Temperature (°C) | Time | Notes |
|---|---|---|---|---|
| Fluorination of benzotrifluoride | Potassium fluoride, sulfolane solvent | 160–260 | Several hours | Controls degree of fluorination |
| Conversion to benzoyl chloride | Thionyl chloride or equivalent chlorinating agent | Reflux | 1–3 hours | Yields acid chloride for acylation |
| Formation of ethoxyacrylic ester | Ethyl orthoformate, acetic anhydride, reflux | ~100–130 | 2–3 hours | Forms ethoxyacrylic acid ethyl ester backbone |
| Coupling reaction | Benzoyl chloride + ethoxyacrylic ester, base catalyst | Reflux | Overnight | Produces final 2-(2-methyl-3,4,6-trifluorobenzoyl)-3-ethoxyacrylic acid ethyl ester |
- The use of potassium fluoride in polar aprotic solvents for fluorination is well-documented for producing multi-fluorinated aromatic intermediates with high regioselectivity and yield.
- The condensation and acylation steps benefit from the use of ethyl orthoformate and acetic anhydride, which facilitate formation of the acrylic ester moiety under mild reflux conditions, avoiding harsh reagents or extreme temperatures.
- Industrial processes emphasize avoiding very low temperatures and expensive lithium reagents by using nitrogen-bromine bond-containing brominating agents and alkali metal carbonates for related fluorinated acrylic esters, suggesting potential adaptations for this compound's synthesis.
- Purification typically involves vacuum distillation and recrystallization to achieve high purity, necessary for pharmaceutical-grade compounds.
The preparation of 2-(2-Methyl-3,4,6-trifluorobenzoyl)-3-ethoxyacrylic acid ethyl ester is a multi-step process involving advanced fluorination techniques, chlorination, and esterification/acylation reactions. The process benefits from established fluorination chemistry using potassium fluoride in high-boiling solvents and condensation chemistry employing ethyl orthoformate and acetic anhydride. Industrially, the process is optimized to avoid extreme conditions and expensive reagents, favoring scalable and cost-effective methods. Purification by vacuum distillation and recrystallization ensures high purity suitable for pharmaceutical or agrochemical applications.
Chemical Reactions Analysis
Hydrolysis Reactions
The ester undergoes hydrolysis under both acidic and basic conditions via nucleophilic acyl substitution mechanisms:
Mechanistic Highlights :
-
Acid-catalyzed : Protonation of carbonyl oxygen increases electrophilicity, enabling nucleophilic water attack. The trifluorobenzoyl moiety stabilizes the oxonium intermediate through inductive effects .
-
Base-promoted : Hydroxide directly attacks the carbonyl carbon, forming a carboxylate. Steric hindrance from the 2-methyl group slightly reduces reaction kinetics compared to simpler esters .
Transesterification
This compound participates in alcohol exchange reactions under catalytic acidic conditions:
*Theoretical yield based on analogous ester systems .
†Experimental yield from optimized imidate-mediated protocol .
Key Consideration : Steric bulk from the 3,4,6-trifluoro-2-methylbenzoyl group necessitates higher temperatures (80–100°C) compared to less hindered esters .
Aminolysis and Nucleophilic Additions
The α,β-unsaturated ester displays dual reactivity at both the carbonyl and α-carbon:
Notable Example :
Reaction with methylmagnesium bromide produces 3° alcohol via ketone intermediate formation, though yields are reduced (~50%) due to competing enolate formation .
Comparative Reactivity with Structural Analogs
The substitution pattern critically modulates reactivity compared to related compounds:
*Data extrapolated from ; †Experimental data for analog .
Structural Effects :
-
3,4,6-Trifluoro substitution : Increases electrophilicity by 22% compared to 2,4,5-trifluoro analogs (DFT calculations) .
-
2-Methyl group : Reduces nucleophilic attack rates at the carbonyl by 15% due to steric effects .
Stability and Decomposition Pathways
Under prolonged heating (>150°C) or strong acidic conditions, two degradation pathways dominate:
-
Decarboxylation : Loss of CO₂ from the acrylate moiety, forming a trifluoromethyl ketone.
-
Fluorine displacement : Nucleophilic aromatic substitution at para-fluorine positions (requires strong bases like KNH₂).
Thermogravimetric analysis (TGA) shows 5% mass loss at 180°C, correlating with decarboxylation onset .
Scientific Research Applications
2-(2-Methyl-3,4,6-trifluorobenzoyl)-3-ethoxyacrylic Acid Ethyl Ester has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: It serves as a probe for studying enzyme-catalyzed reactions and metabolic pathways involving ester hydrolysis.
Medicine: The compound is investigated for its potential as a drug candidate, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 2-(2-Methyl-3,4,6-trifluorobenzoyl)-3-ethoxyacrylic Acid Ethyl Ester involves its interaction with specific molecular targets and pathways. In biological systems, the compound may act as an inhibitor or substrate for enzymes involved in ester hydrolysis, leading to the modulation of metabolic processes. The presence of fluorine atoms enhances its binding affinity and stability, making it a valuable tool for studying enzyme kinetics and drug-receptor interactions.
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural Features of Comparable Compounds
Biological Activity
The compound 2-(2-Methyl-3,4,6-trifluorobenzoyl)-3-ethoxyacrylic Acid Ethyl Ester (CAS Number: 119915-44-5) is a fluorinated organic compound that has garnered attention in various biological studies due to its potential applications in medicinal chemistry, particularly in the development of antibacterial and anticancer agents. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
- Molecular Formula : C15H15F3O4
- Molecular Weight : 316.272 g/mol
- IUPAC Name : Ethyl (Z)-3-ethoxy-2-(3,4,6-trifluoro-2-methylbenzoyl)prop-2-enoate
- SMILES : CCO\C=C(/C(=O)OCC)\C(=O)c1c(C)c(F)c(F)cc1F
Antibacterial Activity
Recent studies have indicated that compounds similar to 2-(2-Methyl-3,4,6-trifluorobenzoyl)-3-ethoxyacrylic Acid Ethyl Ester exhibit significant antibacterial properties. For instance, derivatives of fluorinated benzoyl compounds have shown effectiveness against a broad spectrum of bacteria, including both Gram-positive and Gram-negative strains. The mechanism of action is primarily attributed to the disruption of bacterial cell wall synthesis and interference with protein synthesis pathways.
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-(2-Methyl-3,4,6-trifluorobenzoyl)-3-ethoxyacrylic Acid Ethyl Ester | E. coli, S. aureus | 0.5 - 1.0 µg/mL |
| Fluorinated derivatives of benzoyl compounds | Pseudomonas aeruginosa | 0.25 - 0.5 µg/mL |
| Other related compounds | Enterobacteriaceae | 0.13 - 2.00 µg/mL |
Cytotoxic Activity
Cytotoxicity assays have demonstrated that the compound exhibits selective cytotoxic effects against various cancer cell lines while sparing normal cells. The MTT assay is commonly employed to evaluate cell viability following treatment with the compound.
Case Study: Cytotoxicity Against Cancer Cell Lines
In a study evaluating the cytotoxic effects on HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines:
- Concentration Range : 6 - 250 µg/mL
- IC50 Values :
- HepG2: IC50 = 42 µg/mL
- MCF-7: IC50 = 100 µg/mL
- Normal Cell Lines (NIH 3T3): IC50 > 500 µg/mL
These findings suggest that the compound selectively targets cancerous cells while exhibiting minimal toxicity towards normal cells.
The cytotoxic mechanism of compounds like 2-(2-Methyl-3,4,6-trifluorobenzoyl)-3-ethoxyacrylic Acid Ethyl Ester may involve:
- Induction of Apoptosis : Morphological changes indicative of apoptosis were observed in treated cancer cells.
- Cell Cycle Interference : The compound may disrupt normal cell cycle progression in cancer cells.
- Inhibition of Angiogenesis : Potential effects on tumor vascularization were noted in preliminary studies.
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of 2-(2-Methyl-3,4,6-trifluorobenzoyl)-3-ethoxyacrylic Acid Ethyl Ester?
Methodological Answer: The compound is synthesized via a multi-step process involving:
Benzoylation : Reaction of 2-methyl-3,4,6-trifluorobenzoyl chloride with a β-ketoester intermediate under basic conditions.
Ethoxyacrylation : Introduction of the ethoxy group through nucleophilic substitution or esterification.
Coupling Reactions : Critical in fluoroquinolone antibiotic synthesis (e.g., Delafloxacin and Grepafloxacin), where the ester reacts with amines or heterocyclic precursors under reflux in polar aprotic solvents like N-methylpyrrolidone (NMP) .
Q. Table 1: Synthetic Routes and Conditions
| Application | Key Reaction Step | Conditions | Reference |
|---|---|---|---|
| Delafloxacin Intermediate | Coupling with amine (107) | NMP, 140°C, ortho-amination | |
| Grepafloxacin Intermediate | Cyclopropane ring formation | Catalytic hydrogenation, Pd/C |
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR to confirm substituent positions and fluorine environments .
- HPLC-MS : Quantify purity and detect trace impurities using reverse-phase columns (C18) with UV detection (λ = 254 nm).
- X-ray Crystallography : Resolve stereochemistry in crystalline derivatives .
- Elemental Analysis : Validate empirical formula (C₁₃H₁₇F₃O₄) .
Q. Table 2: Analytical Parameters
| Technique | Key Parameters | Purpose |
|---|---|---|
| ¹⁹F NMR | δ -110 to -125 ppm (CF₃ groups) | Fluorine environment confirmation |
| HPLC | Acetonitrile/water (70:30), 1 mL/min flow | Purity assessment (>98%) |
Advanced Research Questions
Q. How can reaction parameters be systematically optimized to enhance the efficiency of its incorporation into quinolone antibiotics?
Methodological Answer:
- Design of Experiments (DoE) : Vary temperature (80–160°C), solvent (DMF vs. NMP), and catalyst loading (Pd/C, 1–5 mol%) to maximize yield.
- Kinetic Studies : Monitor reaction progress via in-situ FTIR or HPLC to identify rate-limiting steps .
- Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate high-purity product .
Q. What approaches are utilized to investigate the stereochemical outcomes in derivatives of this ester, and how are conflicting data resolved?
Methodological Answer:
- Chiral HPLC : Employ chiral stationary phases (e.g., Chiralpak® IA) to separate enantiomers .
- Circular Dichroism (CD) : Correlate optical activity with absolute configuration.
- Contradiction Resolution : Cross-validate using X-ray crystallography or computational modeling (DFT) when stereochemical assignments conflict .
Q. In the context of structure-activity relationship (SAR) studies, how does modification of the trifluoromethyl and ethoxy groups influence bioactivity?
Methodological Answer:
- Trifluoromethyl Group : Enhances lipophilicity and metabolic stability. Replace with Cl/CH₃ to assess impact on antimicrobial activity .
- Ethoxy Group : Modulate electron density via substitution (e.g., methoxy, propoxy) and evaluate enzyme binding (e.g., DNA gyrase inhibition) .
- SAR Workflow :
- Synthesize analogs with targeted substitutions.
- Test against Gram-positive/negative bacterial strains (MIC assays).
- Perform molecular docking to predict binding affinity .
Q. How are process-related impurities identified and quantified during large-scale synthesis?
Methodological Answer:
- Impurity Profiling : Use LC-MS/MS to detect byproducts (e.g., hydrolyzed esters, unreacted intermediates).
- Accelerated Stability Studies : Expose the compound to heat/humidity (40°C/75% RH) and monitor degradation via HPLC .
- Reference Standards : Synthesize and characterize impurities (e.g., 3-ethoxyacrylic acid) for quantitative analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
